Boc-D-Tyr(3-Cl)-OH.DCHA
Description
Properties
IUPAC Name |
(2R)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5.C12H23N/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXKGJXRIDLZPK-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Boc Protection
The preparation begins with D-tyrosine derivatives. Commercial D-tyrosine is often resolved via chiral auxiliaries or enzymatic methods. To introduce the 3-chloro substituent, electrophilic aromatic chlorination is performed using reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in acidic media. Subsequent Boc protection of the α-amino group employs di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (e.g., dioxane/water) with a base like sodium hydroxide (NaOH) or N,N-diisopropylethylamine (DIPEA).
Key Reaction Conditions :
Stereochemical Control
Maintaining the D-configuration is critical. Boc-D-Tyr(3-Cl)-OH is synthesized using pre-resolved D-tyrosine or via asymmetric hydrogenation of dehydrotyrosine intermediates. Racemization risks during Boc protection are mitigated by avoiding prolonged exposure to strong bases or elevated temperatures.
Formation of the DCHA Salt
Salt Formation Protocol
The carboxylic acid group of Boc-D-Tyr(3-Cl)-OH is neutralized with dicyclohexylamine (DCHA) to enhance solubility and crystallinity. The process involves:
-
Dissolving Boc-D-Tyr(3-Cl)-OH in a polar aprotic solvent (e.g., THF or ethyl acetate).
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Adding DCHA (1.05 equivalents) dropwise under stirring at 0°C.
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Precipitating the salt by cooling or solvent evaporation.
Optimization Insights :
Purification Techniques
Crude Boc-D-Tyr(3-Cl)-OH.DCHA is purified via:
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Reverse-Phase Chromatography : C18 columns with gradients of acetonitrile/water (+0.1% formic acid).
Analytical Characterization
Spectroscopic Validation
Purity and Yield Data
| Parameter | Value | Method |
|---|---|---|
| Purity (HPLC) | ≥98% | UV 220 nm |
| Overall Yield | 72–78% | Gravimetric |
| Optical Rotation | [α]²⁵D = −24.5° | CHCl₃ (c = 1) |
Comparative Analysis of Methodologies
Boc Protection Strategies
Traditional Boc₂O/NaOH methods are compared to newer approaches using coupling agents (e.g., HATU/TMP):
While HATU improves yields, it introduces higher costs and requires rigorous base control to prevent racemization.
Solvent Impact on Salt Crystallization
Ethyl acetate is preferred for industrial-scale production due to consistent crystal formation.
Challenges and Mitigation
Chlorination Side Reactions
Over-chlorination at the 5-position of tyrosine is minimized by:
Chemical Reactions Analysis
Types of Reactions
Boc-D-Tyr(3-Cl)-OH.DCHA undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Substitution Reactions: The chloro group at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like carbodiimides or uronium salts to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Coupling: Carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) or uronium salts (e.g., HATU) in anhydrous solvents like dimethylformamide.
Major Products
Deprotection: D-Tyr(3-Cl)-OH.
Substitution: Substituted tyrosine derivatives.
Coupling: Peptides containing the Boc-D-Tyr(3-Cl) residue.
Scientific Research Applications
Boc-D-Tyr(3-Cl)-OH.DCHA is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based drugs and inhibitors.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein-protein interactions.
Industrial Applications: Applied in the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of Boc-D-Tyr(3-Cl)-OHDCHA primarily involves its role as a protected amino acid derivative in peptide synthesis The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups
Comparison with Similar Compounds
Boc-Tyr(3-Cl)-OH.DCHA vs. Boc-Tyr(3-I)-OH.DCHA
- Molecular Weight :
- Applications :
- Cost :
H-Tyr(3-Cl)-OH vs. Boc-D-Tyr(3-Cl)-OH.DCHA
- Structural Differences :
- Utility :
Comparison with Modified Tyrosine Derivatives
Boc-N-Me-Tyr-OH.DCHA
- Structure : Features an N-methylated tyrosine backbone.
- Molecular Weight : 476.65 g/mol .
- Applications :
- Key Difference : The methyl group alters conformational flexibility compared to 3-Cl substitution .
Comparison with Other Boc-Protected Amino Acid DCHA Salts
Boc-Lys(Boc)-OH.DCHA
Boc-D-Glu(Ome)-OH.DCHA
Z-Trp(Boc)-OH·DCHA
- Structure : Tryptophan with Z (benzyloxycarbonyl) and Boc groups.
- Molecular Weight : 619.79 g/mol .
- Applications : Z group allows acid-labile deprotection, contrasting with Boc’s base sensitivity .
Research Findings on Chlorine Substituent Effects
- Enzymatic Interactions: In 3-Cl HOPDA complexes, the 3-Cl substituent disrupts enzyme-substrate interactions by inducing non-productive binding conformations . This highlights the role of halogen placement in modulating molecular recognition.
Practical Considerations
Cost and Availability
- This compound is commercially available at ~$125/1g .
- Derivatives like Boc-Tyr(3-I)-OH.DCHA cost ~$515/100g .
Tabular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Application |
|---|---|---|---|---|
| This compound | C₁₄H₁₈ClNO₅·C₁₂H₂₃N | 497.1 | 3-Cl substitution, DCHA salt | SPPS, hydrophobic peptide motifs |
| Boc-N-Me-Tyr-OH.DCHA | C₂₇H₄₄N₂O₅ | 476.65 | N-methylation | Membrane-permeable peptides |
| Boc-Lys(Boc)-OH.DCHA | C₁₆H₃₀N₂O₄·C₁₂H₂₃N | 527.5 | Dual Boc protection | Orthogonal peptide synthesis |
| Z-Trp(Boc)-OH·DCHA | C₃₆H₄₉N₃O₆ | 619.79 | Z and Boc groups | Acid/base-labile protection strategies |
Q & A
Q. What is the role of Boc-D-Tyr(3-Cl)-OH.DCHA in solid-phase peptide synthesis (SPPS)?
this compound is a chiral, Boc-protected amino acid derivative used to introduce D-tyrosine residues with a 3-chloro substituent into peptide chains. The tert-butoxycarbonyl (Boc) group protects the amine during synthesis, while the dicyclohexylamine (DCHA) counterion enhances solubility in organic solvents. To incorporate this compound into SPPS:
- Deprotect the Boc group using trifluoroacetic acid (TFA) before coupling.
- Use coupling reagents like EDC/NHS (as referenced in peptide synthesis protocols) to activate the carboxyl group for amide bond formation .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to verify stereochemistry and chlorine substitution.
- Mass spectrometry (MS) for molecular weight confirmation (theoretical MW: ~353.48 g/mol).
- X-ray crystallography (using programs like SHELXL ) for absolute configuration validation.
- HPLC with UV detection to assess purity (>95% recommended for synthetic applications) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Store at 2–8°C in airtight containers to prevent degradation.
- Dispose of waste via certified chemical disposal services to mitigate environmental hazards .
Advanced Research Questions
Q. How can researchers address challenges in maintaining chiral purity during this compound-mediated peptide synthesis?
Chiral integrity is critical for D-amino acid incorporation. Mitigation strategies include:
- Monitoring racemization via circular dichroism (CD) or chiral HPLC.
- Optimizing coupling conditions (e.g., low temperature, short reaction times).
- Validating stereochemical outcomes using X-ray crystallography or advanced NMR techniques (e.g., NOESY) .
Q. What experimental design considerations are vital for optimizing this compound coupling efficiency in complex peptide sequences?
- Solvent selection : Use dimethylformamide (DMF) or dichloromethane (DCM) for solubility.
- Coupling reagent screening : Compare efficiency of HBTU, HATU, or PyBOP alongside EDC/NHS.
- Real-time monitoring : Employ LC-MS to track reaction progress and identify incomplete couplings.
- Design of Experiments (DOE) : Systematically vary temperature, stoichiometry, and reaction duration to identify optimal conditions .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Cross-validation : Compare NMR, MS, and X-ray data to identify inconsistencies.
- Dynamic NMR experiments : Investigate rotational barriers or conformational equilibria affecting spectra.
- Computational modeling : Use density functional theory (DFT) to simulate spectra and validate experimental observations .
Q. What strategies are effective for analyzing the stability of this compound under varying storage conditions?
- Accelerated stability studies : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC.
- Mass spectrometry : Identify decomposition products (e.g., free tyrosine or DCHA adducts).
- Crystallinity assessment : Use powder X-ray diffraction (PXRD) to detect polymorphic changes affecting stability .
Methodological Guidance for Data Analysis
Q. How should researchers design a meta-analysis of this compound reactivity across published studies?
- Data standardization : Normalize reaction conditions (solvent, temperature, reagent ratios) for cross-study comparison.
- Contradiction resolution : Apply statistical tools (e.g., ANOVA) to identify outliers or systematic biases.
- Protocol harmonization : Propose unified experimental guidelines to reduce variability in future studies .
Q. What advanced computational tools can predict the reactivity of this compound in non-standard solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
